molecular formula C9H15NO4S B3075887 1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid CAS No. 1036738-97-2

1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B3075887
CAS RN: 1036738-97-2
M. Wt: 233.29 g/mol
InChI Key: LJLAAORUZZVLBJ-UHFFFAOYSA-N
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Description

“1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1036738-97-2 . It has a molecular weight of 233.29 and is typically in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO4S/c11-9(12)7-3-5-10(6-4-7)15(13,14)8-1-2-8/h7-8H,1-6H2,(H,11,12) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Catalysis and Synthesis

1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid derivatives are utilized in various synthetic pathways. For instance, PPCA functionalized Fe3O4 nanoparticles have been used as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst is noted for its ease of recovery and reusability without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Biological Activities

Studies have also highlighted the significant biological activities of compounds derived from this compound. Compounds like sulfonyl hydrazones with piperidine derivatives have been synthesized and assessed for their antioxidant capacity and anticholinesterase activity. For instance, certain derivatives displayed notable antioxidant activities in various assays, showing better activity than standard antioxidants in certain tests (Karaman et al., 2016).

Anticancer Potential

Piperidine-4-carboxylic acid derivatives have been synthesized and evaluated as potential anticancer agents. Some compounds in this class have shown promising results in in vitro tests against cancer cell lines, suggesting their potential in cancer treatment. However, these findings also underline the need for further in vivo studies to establish their therapeutic efficacy (Rehman et al., 2018).

Chemical Interaction and Characterization

The chemical structure and interaction of these compounds have been a subject of interest. For example, studies involving crystal and molecular structure analysis have provided insights into the binding modes and potential energy distribution of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Szafran et al., 2007).

properties

IUPAC Name

1-cyclopropylsulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)7-3-5-10(6-4-7)15(13,14)8-1-2-8/h7-8H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLAAORUZZVLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid
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1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid
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